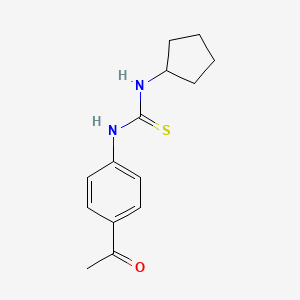

1-(4-Acetylphenyl)-3-cyclopentylthiourea

Description

1-(4-Acetylphenyl)-3-cyclopentylthiourea is a thiourea derivative characterized by a 4-acetylphenyl group at the N1 position and a cyclopentyl group at the N3 position. Thiourea derivatives are widely studied for their structural versatility, biological activity, and applications in materials science.

Properties

Molecular Formula |

C14H18N2OS |

|---|---|

Molecular Weight |

262.37 g/mol |

IUPAC Name |

1-(4-acetylphenyl)-3-cyclopentylthiourea |

InChI |

InChI=1S/C14H18N2OS/c1-10(17)11-6-8-13(9-7-11)16-14(18)15-12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H2,15,16,18) |

InChI Key |

MXKQGQLTTUUTGM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=S)NC2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Reaction Conditions:

Industrial Production:

Chemical Reactions Analysis

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

- The exact mechanism remains an active area of research.

- Potential molecular targets include enzymes, receptors, or cellular pathways.

- Further studies are needed to elucidate its mode of action.

Comparison with Similar Compounds

Structural and Electronic Features

Thiourea derivatives exhibit diverse conformations based on substituents. For instance, 1-Benzoyl-3-(4-hydroxyphenyl)thiourea adopts a syn–anti configuration relative to the C=S bond, a common feature in benzoylthioureas .

The cyclopentyl group introduces steric hindrance, which differs from smaller substituents (e.g., allyl in 1-Allyl-3-(4-hydroxyphenyl)thiourea ) or aromatic rings (e.g., chlorophenyl in 1-(4-Chlorophenyl)-3-phenyl-2-thiourea ). Such steric effects can influence molecular packing in crystals or binding interactions in biological systems.

Table 1: Key Comparisons of Thiourea Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.